![molecular formula C18H24O3 B14381410 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one CAS No. 88661-97-6](/img/structure/B14381410.png)
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one is a complex organic compound known for its unique structure and diverse applications. This compound features a phenyl ring substituted with a dimethylocta-dienyl group and two hydroxyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the dimethylocta-dienyl group. This group can be synthesized through a series of reactions involving isoprene units. The phenyl ring is then functionalized with hydroxyl groups and the ethanone moiety is introduced through a Friedel-Crafts acylation reaction. Industrial production methods often involve optimizing these steps to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, affecting enzyme activity and receptor binding. The dimethylocta-dienyl group can interact with lipid membranes, influencing cell signaling pathways. These interactions contribute to the compound’s biological activities, such as inhibiting microbial growth or reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
3,7-Dimethylocta-2,6-dien-1-ol: Known for its use in fragrances and flavorings.
3,7-Dimethylocta-2,6-dien-1-yl acetate: Used in the synthesis of various organic compounds.
3,7-Dimethylocta-2,6-dien-1-yl palmitate: Studied for its potential biological activities
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and diverse reactivity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88661-97-6 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H24O3/c1-12(2)6-5-7-13(3)8-9-16-17(20)11-10-15(14(4)19)18(16)21/h6,8,10-11,20-21H,5,7,9H2,1-4H3 |
InChI-Schlüssel |
DVENDEYQIGPXSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
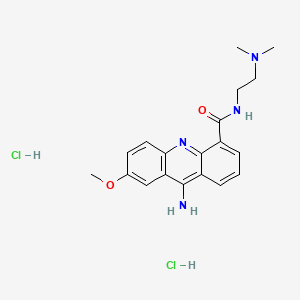
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
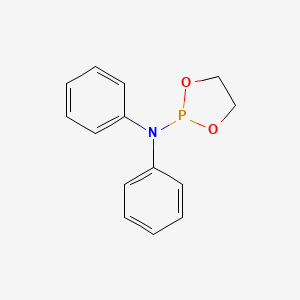
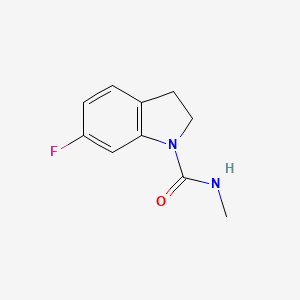

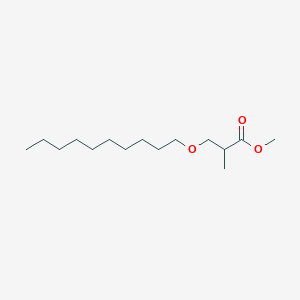
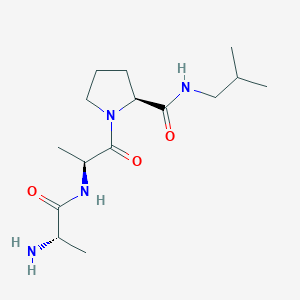

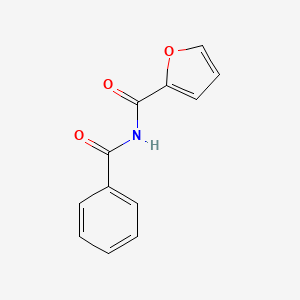
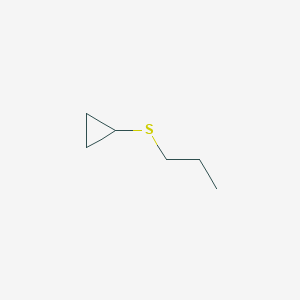
![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
![1,3-Dimethyl-6-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B14381404.png)
